molecular formula C14H26N2O4 B1529702 (1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate CAS No. 1392745-50-4

(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Cat. No. B1529702
M. Wt: 286.37 g/mol
InChI Key: LJJYOYONMCBZHC-DCAQKATOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate” is a chemical compound with the molecular formula C14H26N2O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . For this compound, it has been reported that it should be stored in a dark place, sealed, and at a temperature between 2-8°C .

Scientific Research Applications

Hydrophilic Aliphatic Polyesters

The research by Trollsås et al. (2000) explores the synthesis and polymerization of new cyclic esters containing protected functional groups such as hydroxyl, bishydroxyl, amino, and carboxyl, derived from cyclohexanone derivatives. These compounds, including variations similar to the subject compound, are vital in designing hydrophilic aliphatic polyesters with specific applications in biomedical and environmental fields Trollsås et al., 2000.

Enzymatic Polymerization

Pang et al. (2003) demonstrated the use of enzymes for the polymerization of para-functionalized phenol derivatives, including ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, in the presence of cyclodextrin. This methodology signifies the compound's role in creating polymers with potential applications ranging from material science to drug delivery systems Pang et al., 2003.

Enantioselective Synthesis

Campbell et al. (2009) outlined an enantioselective synthesis approach for creating a series of potent CCR2 antagonists, illustrating the compound's utility in synthesizing complex molecular structures with high functionalization. This process is crucial for developing new therapeutic agents targeting specific biological pathways Campbell et al., 2009.

Synthesis of Orthogonally Protected Diamino Acids

Czajgucki et al. (2003) developed methods for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, showcasing the compound's role in producing edeine analogs. This research has implications for creating new antibiotics and understanding biological mechanisms Czajgucki et al., 2003.

properties

IUPAC Name

ethyl (1S,3S,4S)-3-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-5-19-12(17)9-6-7-11(10(15)8-9)16-13(18)20-14(2,3)4/h9-11H,5-8,15H2,1-4H3,(H,16,18)/t9-,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJYOYONMCBZHC-DCAQKATOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(C(C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@@H]([C@H](C1)N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
Reactant of Route 2
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
Reactant of Route 3
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
Reactant of Route 4
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
Reactant of Route 5
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
(1S,3S,4S)-ethyl 3-amino-4-(tert-butoxycarbonylamino)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.